NHE1 Inhibition: Chlorophenyl vs. Fluorophenyl Derivative
The N-(diaminomethylene) derivative of the target compound (CHEMBL491315) shows an IC₅₀ of 30,000 nM against human sodium-hydrogen exchanger 1 (NHE1) . Under identical assay conditions measuring inhibition of human NHE1, the analogous 3-fluorophenyl derivative (CHEMBL506832) exhibits an IC₅₀ of 4,200 nM . This ~7-fold difference in inhibitory potency illustrates how the 4-chlorophenyl substituent on the oxazole core fundamentally defines the pharmacological profile of the final molecule, and cannot be reproduced by simply substituting a different halogenated aryl group.
vs
Fluorophenyl: IC₅₀ = 4,200 nM
| Evidence Dimension | Inhibition of human NHE1 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 30,000 nM (for the N-(diaminomethylene) derivative, CHEMBL491315) |
| Comparator Or Baseline | IC₅₀ = 4,200 nM for N-(diaminomethylene)-2-(3-fluorophenyl)-5-methyloxazole-4-carboxamide methanesulfonate (CHEMBL506832) |
| Quantified Difference | ~7-fold difference in potency. |
| Conditions | Inhibition of human NHE1 expressed in PS120 cells. |
Why This Matters
This quantifies the impact of the 4-chlorophenyl substituent on the biological activity of the final compound, validating the target scaffold's specific identity for NHE1 inhibitor discovery programs.
- [1] BindingDB. Entry BDBM50248462: 2-(4-chlorophenyl)-N-(diaminomethylene)-5-methyloxazole-4-carboxamide methanesulfonate (CHEMBL491315). IC₅₀ for Human NHE1. View Source
- [2] BindingDB. Entry BDBM50248458: N-(diaminomethylene)-2-(3-fluorophenyl)-5-methyloxazole-4-carboxamide methanesulfonate (CHEMBL506832). IC₅₀ for Human NHE1. View Source
